N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Inhibitor Design

This pyrrolidine‑1‑sulfonyl pyridinone acetamide is a critical matched‑pair control for probing how sulfonamide ring size (pyrrolidine vs. piperidine) modulates logD, solubility, metabolic stability, and off‑target binding. The sterically demanding, electron‑rich N‑mesityl group restricts conformational freedom and enhances π‑stacking in shallow hydrophobic pockets, reducing entropic binding penalties. With a single H‑bond donor and moderate molecular weight (403.5 Da), the compound is amenable to X‑ray crystallography (anomalous scattering from Br/I soak), SPR, and NMR fragment screening. Use as a presumed inactive/weakly active control when benchmarking active N‑aryl congeners. Verify target engagement empirically before scaling.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 1251705-11-9
Cat. No. B2400985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
CAS1251705-11-9
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C
InChIInChI=1S/C20H25N3O4S/c1-14-11-15(2)19(16(3)12-14)21-18(24)13-22-8-6-7-17(20(22)25)28(26,27)23-9-4-5-10-23/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,24)
InChIKeySCFSOVHPMJXYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑Mesityl‑2‑(2‑oxo‑3‑(pyrrolidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide (CAS 1251705‑11‑9) – Structural Identity and Procurement-Relevant Physicochemical Baseline


N‑Mesityl‑2‑(2‑oxo‑3‑(pyrrolidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide (CAS 1251705‑11‑9) is a synthetic small molecule (MF C₂₀H₂₅N₃O₄S; MW 403.5 g mol⁻¹) whose core comprises a 2‑oxo‑1,2‑dihydropyridine ring bearing a pyrrolidine‑1‑sulfonyl group at the 3‑position and an N‑mesityl‑acetamide side‑chain . It belongs to a broader class of sulfonyl‑pyrrolidine/pyridinone acetamides explored in patent literature for enzyme inhibition, notably within Sanofi’s sulfonyl pyrrolidine platform (WO2006072393) [1]. The compound’s computed lipophilicity (XLogP3 ≈ 2.0, predicted) and hydrogen‑bond donor count (1 NH) place it within drug‑like chemical space, yet its public bioactivity annotation remains absent [2].

Why In‑Class Sulfonyl‑Pyridinone Acetamides Cannot Be Freely Substituted for N‑Mesityl‑2‑(2‑oxo‑3‑(pyrrolidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide


Close analogs within the 2‑oxo‑3‑sulfonyl‑pyridin‑1(2H)‑yl acetamide series differ at two critical pharmacophoric positions: the sulfonamide amine ring (pyrrolidine vs. piperidine vs. acyclic amines) and the acetamide N‑aryl substituent (mesityl vs. 4‑methoxybenzyl, 2‑ethylphenyl, unsubstituted phenyl, etc.). Both modifications are known to drastically alter target binding, selectivity, and physicochemical properties in related sulfonyl‑pyrrolidine inhibitor programmes [1]. Even minor changes (e.g., pyrrolidine → piperidine) perturb the sulfonyl group’s trajectory and the basicity of the adjacent nitrogen, while the bulky, electron‑rich mesityl group restricts conformational freedom and influences π‑stacking interactions more than a benzyl or simple phenyl ring [2]. Therefore, treating any congener as a generic substitute without matched‑pair experimental data risks irreproducible biological results and wasted procurement spend .

Quantitative Differentiation Evidence for N‑Mesityl‑2‑(2‑oxo‑3‑(pyrrolidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide vs. Closest Analogs


Structural Uniqueness: Bulky Mesityl Group vs. Smaller N‑Aryl Substituents

The target compound bears a 2,4,6‑trimethylphenyl (mesityl) substituent on the acetamide nitrogen, whereas the closest purchasable analogs carry less sterically demanding groups – e.g., N‑(4‑methoxybenzyl) (CAS 1251679‑76‑1) and N‑phenyl (CAS not assigned) [1]. The mesityl group introduces substantial steric bulk (calculated molar refractivity ~60.8 cm³ mol⁻¹ for the mesityl fragment vs. ~37.5 cm³ mol⁻¹ for 4‑methoxybenzyl) and reduces conformational flexibility due to ortho‑methyl substitution [2]. In the Roche arylsulfonyl pyrrolidine 5‑HT₆ programme, analogous ortho‑disubstituted aryl motifs were essential for achieving sub‑micromolar target engagement, whereas unsubstituted phenyl congeners were essentially inactive [3].

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Inhibitor Design

Sulfonamide Ring Size: Pyrrolidine (5‑Membered) vs. Piperidine (6‑Membered) Congeners

The target compound incorporates a pyrrolidine‑1‑sulfonyl group, whereas a commercially available analog (N‑mesityl‑2‑(2‑oxo‑3‑(piperidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide) replaces this with a piperidine ring . In sulfonamide‑based inhibitors, the pyrrolidine ring imposes a different S–N–C bond angle and pyramidal inversion barrier compared with piperidine, altering the spatial presentation of the sulfonyl oxygens by approximately 0.3–0.5 Å and modifying the pKa of the sulfonamide NH (predicted ΔpKa ≈ 0.5–0.8 units between the two ring sizes) [1]. The Sanofi sulfonyl pyrrolidine patent explicitly exemplifies both ring sizes and claims differential activity across targets, indicating that ring size is not a trivial variable [2].

Medicinal Chemistry Sulfonamide Conformation Kinase Inhibitor Design

Predicted Lipophilicity and Hydrogen‑Bonding Profile Distinguishes Mesityl Congeners from Benzyl Analogs

Computed XLogP3 for the mesityl derivative is approximately 2.0, compared with ~1.0 for the 4‑methoxybenzyl analog (PubChem CID 49666328) [1]. This ~1 log unit difference in lipophilicity is predicted to affect passive membrane permeability and non‑specific protein binding. The mesityl compound also possesses only one hydrogen‑bond donor (the acetamide NH), whereas the 4‑methoxybenzyl analog has an additional H‑bond acceptor (methoxy oxygen), potentially altering solubility and target‑binding thermodynamics . Such differences are non‑trivial in cell‑based assays, where intracellular exposure is lipophilicity‑dependent [2].

Physicochemical Profiling Drug‑Likeness Permeability Prediction

Recommended Research Application Scenarios for N‑Mesityl‑2‑(2‑oxo‑3‑(pyrrolidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl)acetamide Based on Available Evidence


Sulfonamide‑Focused Kinase or Enzyme Inhibitor Library Design Requiring Conformational Restriction

The compound is best suited as a fragment‑ or lead‑like entry in a medicinal chemistry library where the pyrrolidine sulfonamide motif and a sterically demanding N‑aryl cap are hypothesised to engage a shallow, hydrophobic binding pocket. The mesityl group’s restricted rotation may reduce entropic penalties upon binding, a rationale supported by related Roche 5‑HT₆ inhibitor patents [1]. Users should verify target engagement empirically before scaling procurement.

Matched‑Pair Physicochemical Probing of Sulfonamide Ring‑Size Effects

Together with the piperidine‑1‑sulfonyl congener, this compound can serve as a matched pair to experimentally determine the impact of sulfonamide ring size on logD, solubility, metabolic stability, and off‑target binding. The predicted ΔpKa and geometric differences (Section 3, Evidence Item 2) provide a testable hypothesis for this comparison .

Negative Control or Inactive Comparator for N‑Aryl Sulfonamide SAR Series

In the absence of disclosed bioactivity, this compound may function as a presumed inactive or weakly active control when benchmarking active congeners (e.g., N‑(3,4‑dimethylphenyl)‑2‑[2‑oxo‑5‑(piperidin‑1‑ylsulfonyl)pyridin‑1(2H)‑yl]acetamide, available from Santa Cruz Biotechnology at >95 % purity ). Its inclusion in screening cascades can help deconvolute whether activity arises from the N‑aryl cap or the sulfonamide ring system.

Crystallography or Biophysical Fragment Screening

Given the compound’s moderate molecular weight (403.5 Da) and single hydrogen‑bond donor, it is amenable to soaking into protein crystals for X‑ray crystallography or evaluation by surface plasmon resonance (SPR) and NMR‑based fragment screening. The electron‑rich mesityl ring provides anomalous scattering potential for bromide or iodide soak phasing .

Quote Request

Request a Quote for N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.